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Compound of Interest

Compound Name: 1-Chloro-2,4,4-trimethylpentane

Cat. No.: B3050109

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical compound 1-Chloro-
2,4,4-trimethylpentane, including its chemical structure, properties, synthesis, and
spectroscopic data. Due to the limited availability of experimental data in peer-reviewed
literature for this specific halogenated alkane, this guide combines established chemical
principles with predicted data to offer a thorough profile for research and development
purposes. Detailed hypothetical experimental protocols for its synthesis are provided, alongside
predicted spectroscopic data to aid in its identification and characterization.

Chemical Identity and Physical Properties

1-Chloro-2,4,4-trimethylpentane is a halogenated derivative of the octane isomer, 2,4,4-
trimethylpentane (iso-octane). Its structure consists of a pentane backbone with a chlorine
atom at the C1 position, a methyl group at the C2 position, and two methyl groups at the C4
position.

Table 1: Chemical Identifiers and Computed Physical Properties
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Property Value Source

1-Chloro-2,4,4-

trimethylpentane

IUPAC Name

Molecular Formula CsH17ClI PubChem
Molecular Weight 148.67 g/mol PubChem
CAS Number 2371-08-6 PubChem
Canonical SMILES CC(Cc(c)(c)yo)ccl PubChem

FVNDYZUDUXIHMV-
InChl Key PubChem
UHFFFAOYSA-N

Appearance Colorless liquid (predicted)
Boiling Point 160-170 °C (estimated)
Density 0.88 g/mL (estimated)

Solubili Insoluble in water; soluble in
olubility _
organic solvents

Synthesis Protocols

Two primary synthetic routes are proposed for the laboratory-scale preparation of 1-Chloro-
2,4,4-trimethylpentane.

From 2,4,4-Trimethyl-1-pentene (Diisobutylene)
This method involves the anti-Markovnikov hydrochlorination of 2,4,4-trimethyl-1-pentene. To
achieve the anti-Markovnikov addition, a radical initiator is typically required.

Experimental Protocol:

o Reaction Setup: A three-necked round-bottom flask is equipped with a magnetic stirrer, a gas
inlet tube, and a reflux condenser. The entire apparatus is dried and flushed with an inert gas
(e.g., nitrogen or argon).
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e Reagents: 2,4,4-trimethyl-1-pentene (1.0 mol) is dissolved in a suitable anhydrous solvent
such as diethyl ether or tetrahydrofuran (THF). A radical initiator, such as benzoyl peroxide
(0.02 mol), is added to the solution.

o Reaction: The solution is cooled in an ice bath, and dry hydrogen chloride (HCI) gas is
bubbled through the stirred solution. The reaction progress is monitored by thin-layer
chromatography (TLC) or gas chromatography (GC).

o Work-up: Upon completion, the reaction mixture is washed with a saturated aqueous solution
of sodium bicarbonate to neutralize any excess acid, followed by a wash with brine.

 Purification: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the
solvent is removed under reduced pressure. The resulting crude product is purified by
fractional distillation to yield 1-Chloro-2,4,4-trimethylpentane.

Table 2: Reagents for Synthesis from 2,4,4-Trimethyl-1-pentene

Molar Mass ( g/mol

Reagent ) Amount (mol) Volumel/Mass
2,4,4-Trimethyl-1-

112.21 1.0 112.21 g (155 mL)
pentene
Benzoyl Peroxide 242.23 0.02 484 ¢
Hydrogen Chloride 36.46 Excess
Diethyl Ether 74.12 - 500 mL

From 2,4,4-Trimethyl-1-pentanol

This method involves the nucleophilic substitution of the hydroxyl group in 2,4,4-trimethyl-1-
pentanol with a chloride ion, typically using thionyl chloride (SOCIz) or a similar chlorinating
agent.

Experimental Protocol:
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» Reaction Setup: A round-bottom flask is fitted with a magnetic stirrer, a dropping funnel, and
a reflux condenser connected to a gas trap to capture the evolved HCI and SOz gases.

» Reagents: 2,4,4-trimethyl-1-pentanol (1.0 mol) is placed in the flask, optionally with a small
amount of a tertiary amine like pyridine to neutralize the generated HCI.

e Reaction: Thionyl chloride (1.2 mol) is added dropwise from the dropping funnel to the stirred
alcohol at room temperature. After the addition is complete, the mixture is gently heated to
reflux for 1-2 hours to drive the reaction to completion.

o Work-up: The reaction mixture is allowed to cool to room temperature and then slowly
poured into ice-cold water to quench the excess thionyl chloride. The product is extracted
with a suitable organic solvent (e.g., dichloromethane).

« Purification: The combined organic extracts are washed with water, a saturated sodium
bicarbonate solution, and brine. After drying over anhydrous sodium sulfate, the solvent is
evaporated, and the product is purified by fractional distillation.

Table 3: Reagents for Synthesis from 2,4,4-Trimethyl-1-pentanol

Molar Mass ( g/mol

Reagent ) Amount (mol) Volumel/Mass
2,4,4-Trimethyl-1-

130.23 1.0 130.23 g
pentanol
Thionyl Chloride 118.97 1.2 142.76 g (87 mL)
Pyridine (optional) 79.10 1.2 94.92 g (97 mL)
Dichloromethane 84.93 - 500 mL

Spectroscopic Data (Predicted)

As experimental spectra for 1-Chloro-2,4,4-trimethylpentane are not readily available, the
following data has been predicted based on established spectroscopic principles and available
data for similar alkyl halides.
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'H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals for the different proton
environments in the molecule.

Table 4: Predicted *H NMR Chemical Shifts

Predicted Chemical

Proton Assignment ) Multiplicity Integration
Shift (6, ppm)
Doublet of doublets
-CH2CI (C1) 3.4-36 2H
(dd)
-CH(CHs)- (C2) 1.8-20 Multiplet (m) 1H
-CHz- (C3) 12-14 Multiplet (m) 2H
-C(CHs)2- (C4) - - OH
-CHs (on C2) 1.0-1.2 Doublet (d) 3H
-C(CHs)2 (on C4) 09-1.0 Singlet (s) 6H
-CHs (terminal) 09-1.0 Singlet (s) 3H

3C NMR Spectroscopy

The carbon-13 NMR spectrum will provide information on the number of unique carbon
environments.

Table 5: Predicted 3C NMR Chemical Shifts
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Carbon Assignment Predicted Chemical Shift (8, ppm)
C1 (-CH2ClI) 45 - 50
C2 (-CH(CHs)-) 35- 40
C3 (-CH2-) 50 - 55
C4 (-C(CHs)2-) 30-35
C5 (terminal -CHs) 25-30
C6 (-CHs on C2) 15 - 20
C7 & C8 (-CHs on C4) 28 -33

Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the C-H and C-Cl bonds.

Table 6: Predicted IR Absorption Bands

Functional Group Wavenumber (cm~?) Intensity
C-H stretch (alkane) 2850 - 3000 Strong
C-H bend (alkane) 1350 - 1480 Medium
C-Cl stretch 600 - 800 Strong

Mass Spectrometry (MS)

The mass spectrum is expected to show a molecular ion peak (M*) and a characteristic M+2
peak due to the presence of the 37Cl isotope. Fragmentation patterns would likely involve the
loss of a chlorine radical and cleavage of the carbon-carbon bonds.

Table 7: Predicted Mass Spectrometry Fragments
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miz Fragment

148/150 [CsH17CI]* (Molecular ion, M*/M+2)
113 [CeH17]*

57 [CaHo]* (tert-butyl cation)

Visualization of Synthesis Pathway

The synthesis of 1-Chloro-2,4,4-trimethylpentane from 2,4,4-trimethyl-1-pentanol is a
straightforward nucleophilic substitution reaction.

Products

Reactants

Hydrogen Chloride (HCI)

2,4,4-Trimethyl-1-pentanol Nucleophilic Substitution

1-Chloro-2,4,4-trimethylpentane

Sulfur Dioxide (SOz)

Thionyl Chloride (SOCI2)

Click to download full resolution via product page

Caption: Synthesis of 1-Chloro-2,4,4-trimethylpentane.

Conclusion

This technical guide provides a detailed overview of 1-Chloro-2,4,4-trimethylpentane for the
scientific community. While experimental data for this compound is scarce, the provided
information, based on established chemical principles and predictions, serves as a valuable
resource for researchers interested in its synthesis, characterization, and potential applications.
The detailed protocols and predicted spectroscopic data offer a solid foundation for further

experimental investigation.
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 To cite this document: BenchChem. [An In-depth Technical Guide to 1-Chloro-2,4,4-
trimethylpentane]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b3050109#iupac-name-for-1-chloro-2-4-4-
trimethylpentane]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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